Lercanidipine. (R)-

Vue d'ensemble

Description

Lercanidipine. (R)- is enantiomer of antihypertensive drugs Lercanidipine, that acts by blocking L-type calcium channels, allowing relaxation and opening of blood vessels.

Applications De Recherche Scientifique

Pharmacological Profile

Lercanidipine acts by selectively blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral vascular resistance. This mechanism results in decreased blood pressure without significantly affecting heart rate, distinguishing it from other calcium channel blockers.

Hypertension Management

Lercanidipine is indicated for the treatment of essential hypertension. Clinical trials have demonstrated its efficacy across various patient demographics, including the elderly and those with comorbid conditions.

- Efficacy Studies :

- A multicenter study involving 1,000 patients showed significant reductions in systolic and diastolic blood pressure with responder rates of 47% to 62% depending on the dosage .

- Long-term studies indicate sustained blood pressure control with low adverse event rates, particularly compared to other dihydropyridine calcium channel blockers like amlodipine .

Renal Protection

Lercanidipine exhibits nephroprotective properties, particularly in patients with diabetes and renal impairment. It has been shown to reduce microalbuminuria and improve creatinine clearance.

- Case Study : In spontaneously hypertensive rats, lercanidipine treatment resulted in decreased proteinuria and maintained plasma creatinine levels within normal ranges .

Cardiovascular Benefits

Beyond blood pressure control, lercanidipine may contribute to cardiovascular health by reducing left ventricular hypertrophy and having potential antiatherosclerotic effects.

- Research Findings : Studies suggest that lercanidipine can reduce oxidative stress and improve endothelial function, which are crucial for cardiovascular health .

Comparative Efficacy

The following table summarizes the comparative efficacy of lercanidipine against other antihypertensive agents:

| Drug | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Responder Rate (%) |

|---|---|---|---|

| Lercanidipine (10 mg) | 11.0 | 10.4 | 47 |

| Amlodipine (10 mg) | 9.0 | 8.0 | 40 |

| Enalapril (10 mg) | 10.5 | 9.5 | 45 |

Tolerability Profile

Lercanidipine is generally well tolerated, with a lower incidence of peripheral edema compared to other dihydropyridine calcium channel blockers. This favorable tolerability makes it suitable for long-term management of hypertension.

Propriétés

Numéro CAS |

185197-70-0 |

|---|---|

Formule moléculaire |

C36H41N3O6 |

Poids moléculaire |

611.7 g/mol |

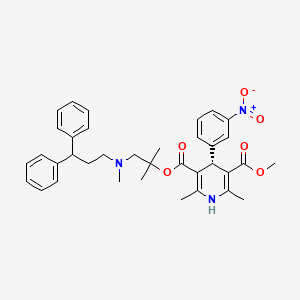

Nom IUPAC |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m1/s1 |

Clé InChI |

ZDXUKAKRHYTAKV-MGBGTMOVSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

SMILES isomérique |

CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

SMILES canonique |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lercanidipine. (R)-; (-)-Lercanidipine; (R)-Lercanidipine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.